An In-Depth Technical Guide to the Synthesis and Properties of 6-Iodo-2,3-dimethyl-2H-indazole
An In-Depth Technical Guide to the Synthesis and Properties of 6-Iodo-2,3-dimethyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 6-iodo-2,3-dimethyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a plausible synthetic pathway and predicted properties based on established chemical principles and data from analogous structures.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 6-iodo-2,3-dimethyl-2H-indazole. These properties are crucial for its handling, characterization, and application in further chemical synthesis and biological assays.
| Property | Value | Source |
| CAS Number | 1234616-58-0 | [Commercial Vendor] |
| Molecular Formula | C₉H₉IN₂ | [Calculated] |
| Molecular Weight | 272.09 g/mol | [Calculated] |
| Predicted Boiling Point | 362.2 ± 22.0 °C | [Chemical Database][1] |
| Predicted Density | 1.79 ± 0.1 g/cm³ | [Chemical Database][1] |
| Physical State | Solid (predicted) | - |
| Solubility | Soluble in Chloroform, DMSO, Methanol (predicted for similar structures) | [Analogous Compound Data][2] |
| Storage | Room temperature, sealed, dry, light-proof | [Commercial Vendor][1] |
Proposed Synthesis Pathway
Caption: Proposed synthetic workflow for 6-iodo-2,3-dimethyl-2H-indazole.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthesis of 6-iodo-2,3-dimethyl-2H-indazole. These protocols are based on well-established procedures for analogous chemical reactions.
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 1: Diazotization of 6-Amino-2,3-dimethyl-2H-indazole
This procedure describes the conversion of an amino group at the 6-position of the indazole ring to a diazonium salt, a versatile intermediate for subsequent functionalization.
Materials:
-
6-Amino-2,3-dimethyl-2H-indazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Suspend 6-amino-2,3-dimethyl-2H-indazole in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Iodination via Sandmeyer-type Reaction
This protocol details the conversion of the diazonium salt intermediate to the corresponding 6-iodo derivative.
Materials:
-
Diazonium salt solution from Step 1
-
Potassium Iodide (KI)
-
Distilled Water
Procedure:
-
Prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
The crude product may precipitate out of the solution.
Step 3: Work-up and Purification
This section describes the general procedure for isolating and purifying the final product.
Materials:
-
Reaction mixture from Step 2
-
Sodium Thiosulfate solution (aqueous)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
If a precipitate has formed, collect it by filtration. If not, proceed to extraction.
-
Wash the crude reaction mixture with an aqueous solution of sodium thiosulfate to remove any residual iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 6-iodo-2,3-dimethyl-2H-indazole.
Biological Activity and Applications
Indazole-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3][4][5] Derivatives of the indazole nucleus have been investigated as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[6]
The 6-iodo-2,3-dimethyl-2H-indazole scaffold is a valuable intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[4] The iodine atom at the 6-position serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) in the development of novel therapeutic agents.
Signaling Pathway Context
While a specific signaling pathway directly modulated by 6-iodo-2,3-dimethyl-2H-indazole is not documented, its utility as a synthetic intermediate for kinase inhibitors places it in the context of kinase-mediated signaling pathways. The following diagram illustrates a generalized kinase signaling cascade, which is a common target for indazole-based inhibitors.
Caption: Generalized kinase signaling pathway targeted by indazole-based inhibitors.
This guide provides a foundational understanding of the synthesis and properties of 6-iodo-2,3-dimethyl-2H-indazole. The provided protocols and data, while based on analogous systems, offer a robust starting point for researchers and scientists working in the field of medicinal chemistry and drug discovery. Further experimental validation is recommended to confirm the predicted properties and optimize the synthetic procedures.
References
- 1. 6-iodo-2,3-dimethyl-2H-indazole [myskinrecipes.com]
- 2. (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS#: 886230-77-9 [m.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 6-iodo-2,3-dimethyl-2H-indazole [myskinrecipes.com]
- 5. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
